molecular formula C17H15NO5S B3160789 methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate CAS No. 866145-32-6

methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate

Cat. No.: B3160789
CAS No.: 866145-32-6
M. Wt: 345.4 g/mol
InChI Key: BKPMNWZVSJHOBA-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a sulfonyl group at the indole nitrogen (N1) and a methyl ester at the C3 position. The (4-methoxyphenyl)sulfonyl (MOS) substituent is a common blocking group in organic synthesis, known for its electron-withdrawing properties and stability under acidic conditions .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)sulfonylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-12-7-9-13(10-8-12)24(20,21)18-11-15(17(19)23-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMNWZVSJHOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185920
Record name Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866145-32-6
Record name Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866145-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole core can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name N1 Substituent C3 Substituent Key Features/Applications References
Target Compound (4-Methoxyphenyl)sulfonyl (MOS) Methyl ester Electron-withdrawing group; stability
Methyl 1-methyl-1H-indole-3-carboxylate Methyl Methyl ester Simpler structure; planar crystal packing
FUB-PB-22 (quinolin-8-yl ester analog) (4-Fluorophenyl)methyl Quinolin-8-yl ester Cannabinoid receptor ligand
Methyl 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylate 3,4-Dichlorobenzyl Methyl ester Antiproliferative activity
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate 4-Methoxyphenyl Ethyl ester; propargyl Screening compound for drug discovery

Electronic and Steric Effects

  • Sulfonyl vs. Alkyl/Aryl Groups: The MOS group in the target compound introduces strong electron-withdrawing effects, reducing electron density at N1 compared to methyl or benzyl substituents.
  • Ester Variations: The methyl ester at C3 is less bulky than quinolin-8-yl or propargyl esters (e.g., FUB-PB-22 or Ethyl 1-(4-methoxyphenyl)...), which may influence binding affinity in receptor-ligand interactions .

Crystallographic Data

  • Methyl 1-methyl-1H-indole-3-carboxylate crystallizes in the space group Pbcm with bond lengths N1–C11 = 1.453(3) Å and C7–C9 = 1.467(3) Å, indicative of typical sp³ hybridization .

Stability and Reactivity

  • Sulfonyl groups (e.g., MOS) enhance resistance to hydrolysis compared to acetyl or benzyl groups, making the target compound suitable for prolonged storage .
  • Methyl 1-[(4-chloro-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate () contains a labile acetyl group, limiting its utility in acidic environments.

Biological Activity

Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate (CAS No. 866145-32-6) is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound features a sulfonyl group attached to a methoxyphenyl ring and an indole core with a carboxylate ester group. This unique structure is believed to enhance its interaction with biological targets, potentially leading to improved therapeutic effects compared to other compounds in its class.

Target Interactions

The compound primarily interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing diverse biological processes such as:

  • Anticancer Activity : Indole derivatives have been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
  • Antiviral Properties : Some studies suggest that these compounds exhibit inhibitory activity against specific viruses, although detailed mechanisms remain under investigation.

Biochemical Pathways

This compound influences several biochemical pathways, including:

  • Cell Signaling : The compound can modulate signaling pathways that regulate cellular functions.
  • Gene Expression : It may alter gene expression profiles through interactions with transcription factors or other regulatory proteins.

Anticancer Studies

Research has indicated that this compound exhibits significant anticancer properties. A study evaluating various indole derivatives demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
A5495.2Induction of apoptosis
MCF-74.8Inhibition of cell proliferation
HeLa6.3Cell cycle arrest at G2/M phase

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer effects, this compound has shown potential antiviral activity. Preliminary screening against various viral strains indicated that this compound could inhibit viral replication, although further studies are needed to elucidate the specific mechanisms involved .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant growth inhibition across multiple cell lines, suggesting its potential as an anticancer agent . The study highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of indole derivatives, including this compound. The findings revealed promising results in inhibiting specific viral infections, warranting further exploration into its therapeutic applications against viral diseases .

Q & A

Q. What are the key synthetic strategies for preparing methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves: (i) Sulfonylation : Reacting a pre-functionalized indole (e.g., methyl 1H-indole-3-carboxylate) with 4-methoxyphenylsulfonyl chloride under basic conditions to introduce the sulfonyl group. (ii) Esterification : Protecting the indole nitrogen and carboxylate group during synthesis to avoid side reactions. (iii) Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization are critical for isolating high-purity products. Similar multi-step protocols are described for structurally related indole derivatives, emphasizing reagent optimization and intermediate characterization .

Q. How is the crystal structure of this compound analyzed, and what parameters are critical for accurate determination?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:
  • Crystal System/Space Group : Monoclinic or orthorhombic systems are common for indole derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate crystallizes in monoclinic P2₁/c) .
  • Data Collection : Temperature (e.g., 113 K in ), resolution (≤ 0.8 Å), and redundancy (> 99% completeness).
  • Software : SHELX for structure refinement and Olex2/PLATON for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and methoxy groups).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ m/z in ).
  • IR : To identify functional groups like ester (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O ~1350 cm⁻¹).
    Cross-referencing with computational predictions (e.g., PubChem’s InChI key in ) enhances accuracy .

Advanced Research Questions

Q. How can substitution patterns at the indole 3-position (e.g., carboxylate vs. sulfonyl groups) influence reactivity or biological activity?

  • Methodological Answer :
  • Electronic Effects : Sulfonyl groups are electron-withdrawing, altering indole’s electron density and reactivity. For example, methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate shows distinct reactivity compared to non-sulfonylated analogs due to steric and electronic modulation .
  • Biological Implications : Position 3 substituents can affect binding to targets like enzymes or receptors. Computational docking studies (e.g., using AutoDock Vina) paired with SAR analysis are recommended to quantify these effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Combine X-ray diffraction with DFT-calculated structures (e.g., Gaussian 09) to validate bond lengths/angles (e.g., mean C–C bond deviation ≤ 0.002 Å in ) .
  • Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents) to rule out experimental artifacts .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability.
  • Docking Software : Schrödinger Suite or AutoDock for binding affinity predictions.
  • Pharmacophore Modeling : Tools like LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with the sulfonyl group) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., temperature, catalyst loading). For example, highlights the use of modern reagents (e.g., Pd catalysts) to improve coupling efficiency .
  • In-Situ Monitoring : LC-MS or TLC to track intermediate formation and adjust reaction conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Reactant of Route 2
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methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.